

2-Bromo-4,6-dimethylphenol chemical structure and CAS number

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Compound of Interest

Compound Name: **2-Bromo-4,6-dimethylphenol**

Cat. No.: **B092557**

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An In-depth Technical Guide to 2-Bromo-4,6-dimethylphenol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **2-Bromo-4,6-dimethylphenol**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

2-Bromo-4,6-dimethylphenol is an aromatic organic compound.^[1] Its chemical structure consists of a phenol ring substituted with a bromine atom and two methyl groups.

Chemical Structure:

CAS Number: 15191-36-3^{[1][2][3][4]}

Synonyms: 6-Bromo-2,4-dimethylphenol, 2,4-dimethyl-6-bromophenol.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-4,6-dimethylphenol** is presented in the table below. This data is essential for its handling, application in synthetic protocols, and for analytical characterization.

Property	Value	Source
Molecular Formula	C ₈ H ₉ BrO	[1] [2] [5]
Molecular Weight	201.06 g/mol	[2] [3] [5]
Appearance	Liquid	[1]
Density	1.5 ± 0.1 g/cm ³	[3]
Boiling Point	229.4 ± 35.0 °C at 760 mmHg	[3]
Flash Point	92.5 ± 25.9 °C	[3]
InChI	InChI=1S/C8H9BrO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3	[1] [5]
InChIKey	CZZYAIIXDTWEE-UHFFFAOYSA-N	[1] [5]
SMILES	CC1=CC(=C(C(=C1)Br)O)C	[5]

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of **2-Bromo-4,6-dimethylphenol** are not readily available in the provided search results, a plausible synthetic route can be devised based on established methods for the bromination of substituted phenols. The following is a proposed experimental protocol adapted from procedures for similar compounds.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Proposed Synthesis of **2-Bromo-4,6-dimethylphenol** from 2,4-dimethylphenol

This protocol describes the regioselective bromination of 2,4-dimethylphenol. The hydroxyl group is a strong activating ortho-, para-director. Since the para position is blocked by a methyl group, bromination is expected to occur at one of the ortho positions.

Materials:

- 2,4-dimethylphenol
- Molecular Bromine (Br₂)

- Carbon Tetrachloride (CCl_4) or other suitable inert solvent
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium sulfite (Na_2SO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Argon or Nitrogen gas

Equipment:

- Three-necked round-bottomed flask
- Pressure-equalizing dropping funnel
- Magnetic stirrer
- Ice-water bath
- Gas inlet/outlet
- Separatory funnel
- Rotary evaporator

Procedure:

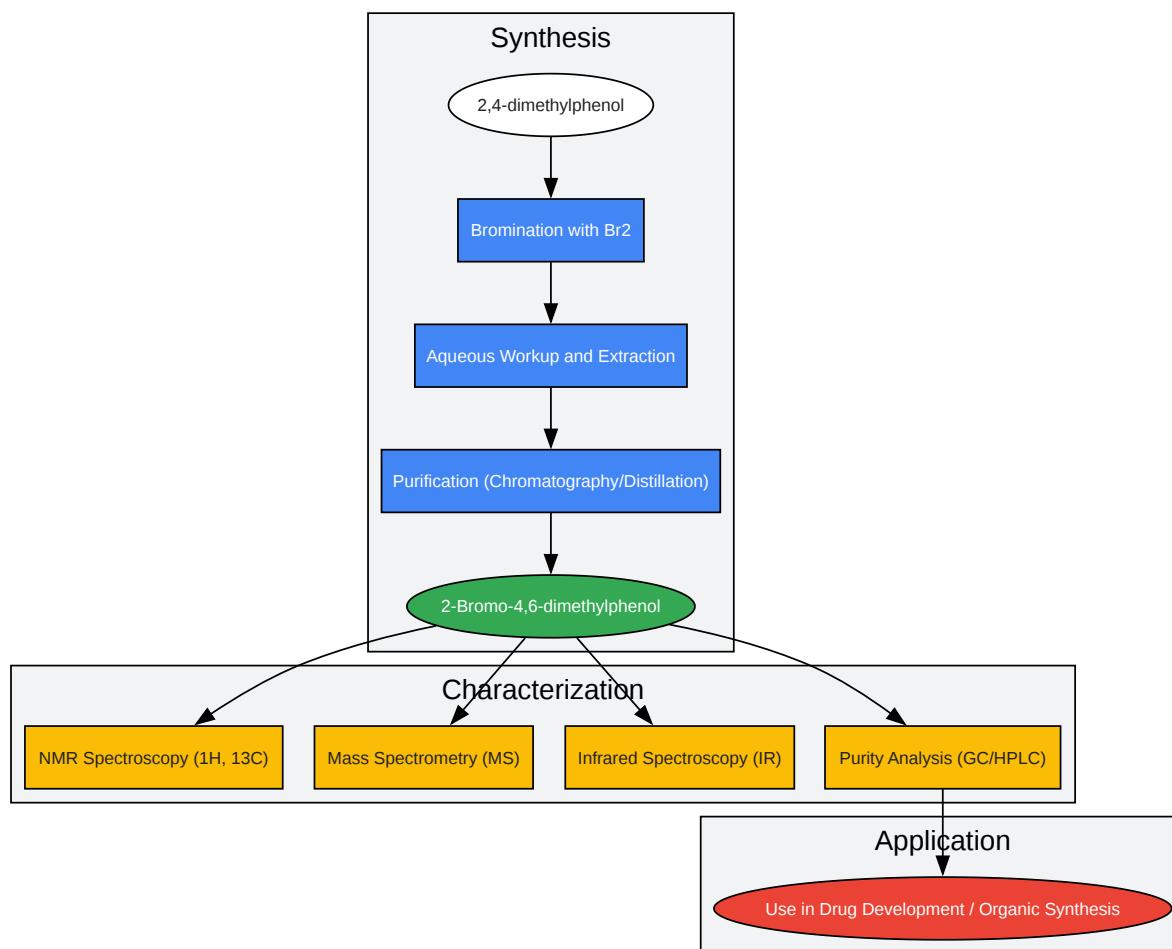
- In a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet, dissolve 2,4-dimethylphenol (1.0 eq) in carbon tetrachloride.
- Flush the flask with an inert gas (argon or nitrogen).
- Cool the reaction vessel to 0 °C using an ice-water bath.
- In the dropping funnel, prepare a solution of bromine (1.0 eq) in carbon tetrachloride.
- Add the bromine solution dropwise to the stirred solution of 2,4-dimethylphenol over a period of 1 hour, ensuring the temperature remains at 0 °C.

- After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, slowly add saturated aqueous sodium sulfite to quench any unreacted bromine.
- Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis to the characterization and final application of **2-Bromo-4,6-dimethylphenol**.

Logical Workflow for Synthesis and Characterization

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Caption: A logical workflow for the synthesis and characterization of **2-Bromo-4,6-dimethylphenol**.

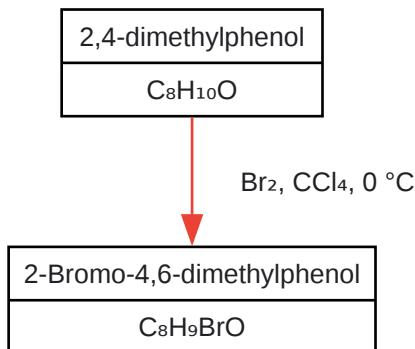
Potential Applications in Research and Drug Development

Halogenated phenols are important intermediates in organic synthesis and can serve as building blocks for more complex molecules. While specific applications of **2-Bromo-4,6-dimethylphenol** in drug development are not detailed in the provided search results, related compounds have shown utility. For instance, derivatives of 2,6-dimethylphenol have been investigated for their antioxidant properties.^[9] Brominated phenols are also used in the synthesis of agrochemicals and pharmaceuticals. **2-Bromo-4,6-dimethylphenol**'s reactive sites—the hydroxyl group and the carbon-bromine bond—allow for a variety of subsequent chemical transformations, making it a potentially valuable intermediate for creating libraries of compounds for drug screening. The related compound, 4-Bromo-2,6-dimethylphenol, is noted for its use as a preservative and microbicide, highlighting a potential area of application for its isomer.^{[8][10]}

Proposed Synthetic Pathway

The following diagram illustrates the proposed synthetic pathway for **2-Bromo-4,6-dimethylphenol**.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **2-Bromo-4,6-dimethylphenol** via electrophilic bromination.

Safety and Handling

2-Bromo-4,6-dimethylphenol is classified as a hazardous chemical.[5] It is known to cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[11] Work should be conducted in a well-ventilated area or a fume hood.[11] It is stable under normal conditions but may be incompatible with strong oxidizing agents.[11] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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